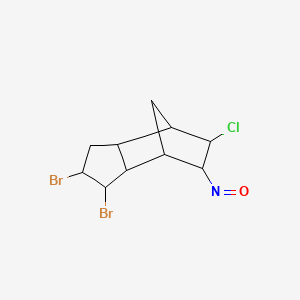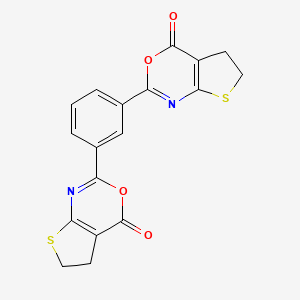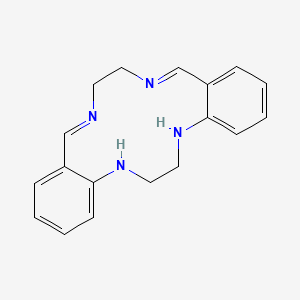
7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of macrocyclic ligands, which are large ring molecules capable of forming stable complexes with metal ions. Its structure includes multiple nitrogen atoms, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine typically involves multi-step organic reactions. One common method starts with the condensation of appropriate diamines with aldehydes to form intermediate Schiff bases. These intermediates are then cyclized under controlled conditions to form the macrocyclic structure. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Chemistry
In chemistry, 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is used as a ligand in coordination chemistry
Biology
The compound’s ability to form complexes with metal ions makes it useful in biological research. Metal complexes of this compound are investigated for their potential as enzyme mimics, therapeutic agents, and diagnostic tools.
Medicine
In medicine, the compound and its derivatives are explored for their potential as drugs or drug delivery systems. Their ability to bind metal ions can be leveraged to design compounds with specific biological activities, such as anticancer or antimicrobial properties.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as catalysts for chemical reactions, sensors, and electronic devices. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, enzymes, and other targets, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
- 7,8,15,17,18,20-Hexahydrodibenzo(e,m)pyrazino(2,3-b)(1,4,8,11)tetraazacyclotetradecinato(2-)nickel(II)
- 7,8,16,17-Tetrahydro-6H,15H-dibenzo(b,i)(1,4,8,11)tetraoxacyclotetradecine
- Sodium 6,7,8,15,16,17-Hexahydrodibenzo(b,i)(1,4,8,11)tetraoxacyclotetradecine-7,16-diyl diphosphate
Uniqueness
Compared to similar compounds, 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is unique due to its specific arrangement of nitrogen atoms within the macrocyclic ring. This arrangement allows for the formation of highly stable metal complexes with distinct electronic and structural properties. These unique features make it particularly valuable in applications requiring precise control over metal-ligand interactions.
Properties
CAS No. |
33419-89-5 |
|---|---|
Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,5,13,16-tetrazatricyclo[16.4.0.06,11]docosa-1(22),6,8,10,12,16,18,20-octaene |
InChI |
InChI=1S/C18H20N4/c1-3-7-17-15(5-1)13-19-9-10-20-14-16-6-2-4-8-18(16)22-12-11-21-17/h1-8,13-14,21-22H,9-12H2 |
InChI Key |
VEWUWPWFOFCRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C=NCCN=CC3=CC=CC=C3N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
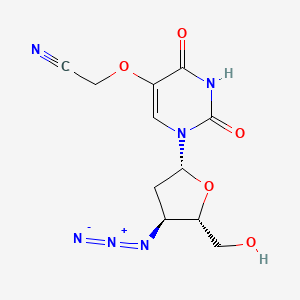
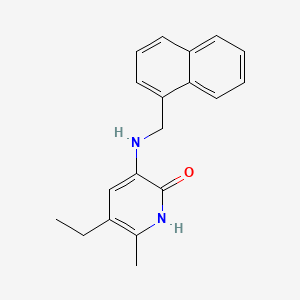
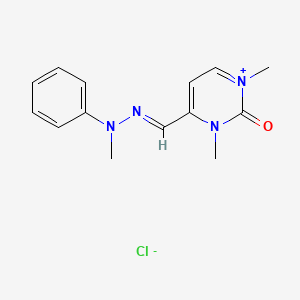
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
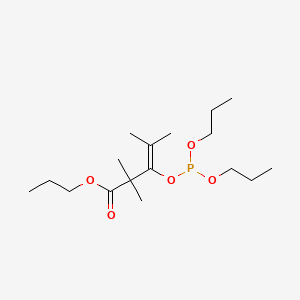
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)

![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
